2-phenylethynylboronic Acid
Description
2-Phenylethynylboronic acid (C₈H₅BO₂) is a boronic acid derivative featuring a phenyl group substituted with an ethynyl (C≡C) moiety at the ortho position. This structural motif confers unique electronic and steric properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings. The ethynyl group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the boron atom and influencing regioselectivity in organic syntheses.
Properties
CAS No. |
918487-96-4 |
|---|---|
Molecular Formula |
C8H7BO2 |
Molecular Weight |
145.95 g/mol |
IUPAC Name |
2-phenylethynylboronic acid |
InChI |
InChI=1S/C8H7BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H |
InChI Key |
CXOBYLLDELSMPA-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reactions of 2-Phenylethynylboronic Acid
This compound participates in several key reactions, including Suzuki-Miyaura cross-coupling and Sonogashira coupling.
Suzuki-Miyaura Cross-Coupling
This reaction involves the coupling of this compound with aryl halides in the presence of palladium catalysts. It is widely used for forming carbon-carbon bonds.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aryl Bromide | Pd(OAc)₂ | Cs₂CO₃ | Ethanol | 80-90 |
| 2 | Aryl Chloride | PdCl₂ | Na₂CO₃ | Toluene | 60-70 |
Sonogashira Coupling
This reaction involves the coupling of terminal alkynes with aryl halides. This compound can be used as a precursor to form complex alkynyl compounds.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aryl Iodide | PdCl₂(PPh₃)₂ | Et₃N | Ethanol | 85-95 |
| 2 | Aryl Bromide | Pd(OAc)₂ | DIPEA | Toluene | 70-80 |
Fluorescent Compounds
Extending conjugation with an alkynyl group can decrease quantum yield and increase excitation and emission wavelengths, making it useful for designing fluorescent sensors .
Pharmaceutical Intermediates
The compound is used in the synthesis of complex pharmaceutical intermediates through Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in drug molecules .
Comparison with Similar Compounds
Key Observations :
- The ethynyl group in this compound enhances electrophilicity more than ethyl (electron-donating) but less than sulfonyl or formyl groups.
- Steric hindrance is moderate compared to bulkier substituents like tert-butyl.
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituents critically influence reaction efficiency and product selectivity:
- This compound : Predicted to exhibit high reactivity due to electron-withdrawing effects, accelerating transmetallation steps. Similar ethynyl-substituted analogs (e.g., 4-ethynylphenylboronic acid) are documented in palladium-catalyzed cross-couplings.
- 2-Ethylphenylboronic Acid : Slower reaction kinetics due to electron-donating ethyl groups but useful in less electrophilic systems.
- 2-Formylphenylboronic Acid : High reactivity but prone to side reactions (e.g., aldol condensation) due to the formyl group.
- Phenylboronic Acid: Baseline catalyst in benzimidazole and xanthenone syntheses, as demonstrated in Goswami et al. (2011a).
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